molecular formula C12H12ClN5 B7559898 4-(7-chloro-1-ethylbenzimidazol-2-yl)-1H-pyrazol-5-amine

4-(7-chloro-1-ethylbenzimidazol-2-yl)-1H-pyrazol-5-amine

Cat. No. B7559898
M. Wt: 261.71 g/mol
InChI Key: HWKNNDIOHHGKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7-chloro-1-ethylbenzimidazol-2-yl)-1H-pyrazol-5-amine is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in the development of new drugs and therapies. In

Mechanism of Action

The mechanism of action of 4-(7-chloro-1-ethylbenzimidazol-2-yl)-1H-pyrazol-5-amine is not fully understood. However, it has been proposed that this compound may act by modulating the activity of certain enzymes and receptors in the body, leading to its observed pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(7-chloro-1-ethylbenzimidazol-2-yl)-1H-pyrazol-5-amine exhibits anti-inflammatory and analgesic effects in animal models. Additionally, it has been found to have anti-tumor activity in cancer cell lines. This compound has also been shown to have a high affinity for certain receptors in the central nervous system, suggesting its potential for use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(7-chloro-1-ethylbenzimidazol-2-yl)-1H-pyrazol-5-amine in lab experiments is its unique structure, which may allow for the development of new drugs and therapies. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its potential for clinical use.

Future Directions

There are several future directions for research on 4-(7-chloro-1-ethylbenzimidazol-2-yl)-1H-pyrazol-5-amine. One potential area of interest is further investigation into its mechanism of action, which may lead to the development of new drugs and therapies. Additionally, research could focus on the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, studies could be conducted to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 4-(7-chloro-1-ethylbenzimidazol-2-yl)-1H-pyrazol-5-amine involves the reaction of 7-chloro-1-ethylbenzimidazole-2-carbaldehyde with hydrazine hydrate and 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-5-amine in the presence of acetic acid. The resulting product is then purified by recrystallization to obtain 4-(7-chloro-1-ethylbenzimidazol-2-yl)-1H-pyrazol-5-amine in high yield and purity.

Scientific Research Applications

4-(7-chloro-1-ethylbenzimidazol-2-yl)-1H-pyrazol-5-amine has potential applications in scientific research, particularly in the development of new drugs and therapies. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities in preclinical studies. Additionally, it has been found to have a high affinity for certain receptors in the central nervous system, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

4-(7-chloro-1-ethylbenzimidazol-2-yl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5/c1-2-18-10-8(13)4-3-5-9(10)16-12(18)7-6-15-17-11(7)14/h3-6H,2H2,1H3,(H3,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKNNDIOHHGKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)N=C1C3=C(NN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-chloro-1-ethylbenzimidazol-2-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.